molecular formula C10H14N5Na2O12P3 B12317943 disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B12317943
M. Wt: 535.15 g/mol
InChI Key: JEKDCIBJADJZSK-UHFFFAOYSA-L
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Description

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, also known as adenosine-5’-triphosphate disodium salt, is a nucleotide triphosphate that plays a crucial role in cellular energy transfer. It is commonly referred to as ATP disodium salt and is involved in various biochemical processes, including energy metabolism and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine. The process includes the following steps:

    Phosphorylation of Adenosine: Adenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

    Formation of Triphosphate: The intermediate product is further phosphorylated to form the triphosphate structure using reagents like pyrophosphate.

    Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt and purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical and research-grade standards.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.

    Oxidation and Reduction: It participates in redox reactions, particularly in cellular respiration and photosynthesis.

    Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by enzymes like ATPases under physiological conditions.

    Oxidation and Reduction: Involves electron carriers such as NADH and FADH2 in the presence of oxygen.

    Substitution: Requires specific enzymes or chemical catalysts to facilitate the exchange of phosphate groups.

Major Products Formed

    Adenosine Diphosphate (ADP): Formed through hydrolysis.

    Adenosine Monophosphate (AMP): Further hydrolysis of ADP.

    Inorganic Phosphate (Pi): Released during hydrolysis and other reactions.

Scientific Research Applications

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has extensive applications in scientific research:

    Chemistry: Used as a reagent in biochemical assays and studies involving energy transfer.

    Biology: Essential for studying cellular metabolism, signal transduction, and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in conditions like myocardial infarction and muscle fatigue.

    Industry: Utilized in the production of energy drinks and supplements to enhance physical performance.

Mechanism of Action

The mechanism of action of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its role as an energy carrier. It donates phosphate groups to various substrates through phosphorylation, driving biochemical reactions. The compound interacts with molecular targets such as ATPases, which hydrolyze ATP to release energy. This energy is then used for cellular processes like muscle contraction, active transport, and biosynthesis.

Comparison with Similar Compounds

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its high-energy phosphate bonds and role in energy metabolism. Similar compounds include:

    Adenosine Diphosphate (ADP): Contains two phosphate groups and is a product of ATP hydrolysis.

    Adenosine Monophosphate (AMP): Contains one phosphate group and is formed from the hydrolysis of ADP.

    Guanosine Triphosphate (GTP): Similar structure but with guanine as the base, involved in protein synthesis and signal transduction.

These compounds share similar roles in energy transfer but differ in their specific functions and molecular targets.

Properties

Molecular Formula

C10H14N5Na2O12P3

Molecular Weight

535.15 g/mol

IUPAC Name

disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2

InChI Key

JEKDCIBJADJZSK-UHFFFAOYSA-L

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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